molecular formula C10H12O B1623101 2-Allylbenzylalcohol CAS No. 84801-07-0

2-Allylbenzylalcohol

Cat. No. B1623101
Key on ui cas rn: 84801-07-0
M. Wt: 148.2 g/mol
InChI Key: QZHICZLAJAPAJT-UHFFFAOYSA-N
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Patent
US08450268B2

Procedure details

The crude THP ether B1-2 (18.54 g, 80 mmol) was dissolved in MeOH (160 mL) and p-toluenesulfonic acid monohydrate (PTSA, 1.52 g, 8 mmol) added. The resulting mixture was stirred at rt O/N, then concentrated under reduced pressure and the residue diluted with Et2O (100 mL). The organic layer was sequentially washed with 5% NaHCO3 (aq) solution (3×50 mL) and brine (1×50 mL), then dried over MgSO4. The solvent was evaporated under reduced pressure and the residue purified by flash chromatography (EtOAc/hexanes, 1:9), to obtain TB1 as a pale-yellow oil (9.2 g, 78%). TLC [EtOAc/hexanes (1:9), detection: UV, PMA; Rf=0.24]
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Yield
78%

Identifiers

REACTION_CXSMILES
CC[O:3][CH2:4][CH3:5].O.[C:7]1([CH3:17])[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1.[CH3:18]O>>[CH2:12]([C:11]1[CH:10]=[CH:9][CH:8]=[CH:18][C:5]=1[CH2:4][OH:3])[CH:7]=[CH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt O/N
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with Et2O (100 mL)
WASH
Type
WASH
Details
The organic layer was sequentially washed with 5% NaHCO3 (aq) solution (3×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (EtOAc/hexanes, 1:9)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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